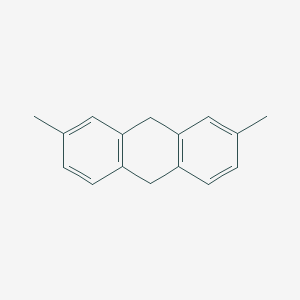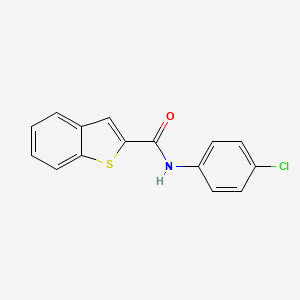![molecular formula C32H28Br4 B11941855 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dibromotricyclo[82224,7]hexadeca-1(12),4,6,10,13,15-hexaene and 5,15-dibromotricyclo[82224,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene are complex organic compounds characterized by their unique tricyclic structures
Vorbereitungsmethoden
The synthesis of 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene typically involves the bromination of tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for these compounds are not well-documented, as they are primarily used for research purposes. the synthesis in a laboratory setting can be scaled up with appropriate safety measures and equipment.
Analyse Chemischer Reaktionen
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield the corresponding iodinated compound .
Wissenschaftliche Forschungsanwendungen
5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity makes it useful in synthetic chemistry for the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene include:
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound lacks the bromine atoms and is used as a precursor in the synthesis of brominated derivatives.
5,11-Dimethyltricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound has methyl groups instead of bromine atoms and exhibits different reactivity and applications
The uniqueness of 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene lies in its bromine atoms, which confer specific reactivity and potential for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H28Br4 |
|---|---|
Molekulargewicht |
732.2 g/mol |
IUPAC-Name |
5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene |
InChI |
InChI=1S/2C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12;17-15-10-14-8-6-12-2-1-11(3-4-12)5-7-13(15)9-16(14)18/h1-2,5-6,9-10H,3-4,7-8H2;1-4,9-10H,5-8H2 |
InChI-Schlüssel |
IHTCYTCTQZRBAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2Br)Br.C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11941773.png)

![1-(2,3-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941782.png)



![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)
![tert-butyl 7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11941829.png)






